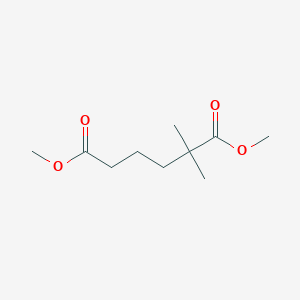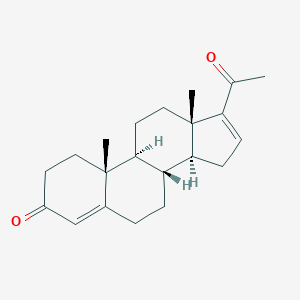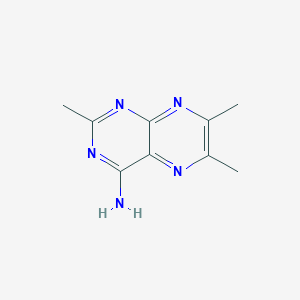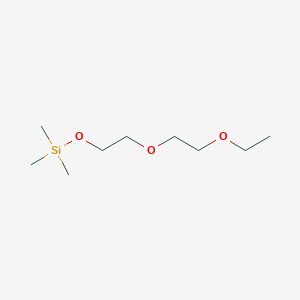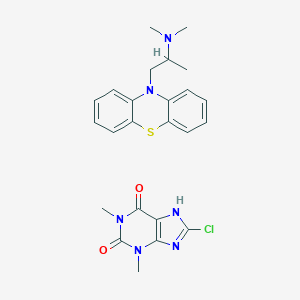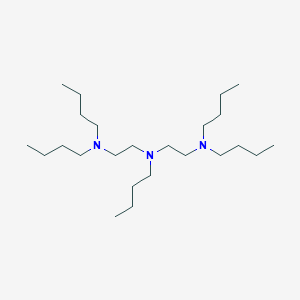![molecular formula C20H26ClO3P B108238 Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester CAS No. 38135-31-8](/img/structure/B108238.png)
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
描述
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is a chemical compound with the molecular formula C28H42ClO3P It is known for its unique structure, which includes two 4-(1,1-dimethylethyl)phenyl groups attached to a phosphorochloridic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester typically involves the reaction of phosphorochloridic acid with 4-(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorochloridic acid+24-(1,1-dimethylethyl)phenol→Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester+2HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific conditions required for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
化学反应分析
Types of Reactions
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphorochloridic acid moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 4-(1,1-dimethylethyl)phenol and phosphoric acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester, depending on the specific reaction conditions.
科学研究应用
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorochloridate esters and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester involves its reactivity with nucleophiles and its ability to form stable phosphorochloridate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may act as an inhibitor by modifying active sites of enzymes or interfering with metabolic pathways.
相似化合物的比较
Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can be compared with other similar compounds, such as:
Phosphorochloridic acid, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester: This compound has a similar structure but with different substitution patterns on the phenyl rings, leading to variations in reactivity and applications.
This compound: This compound has a similar structure but with different substitution patterns on the phenyl rings, leading to variations in reactivity and applications.
属性
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenoxy)-chlorophosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClO3P/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJBHJSKGMFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068071 | |
| Record name | Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38135-31-8 | |
| Record name | Bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorochloridic acid, bis(4-(1,1-dimethylethyl)phenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



